calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate
Description
Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate is a calcium salt of a naphthalene-1,5-disulfonic acid derivative functionalized with a hydroxynaphthyl azo group. The compound features:
Properties
CAS No. |
67990-37-8 |
|---|---|
Molecular Formula |
C20H12CaN2O7S2 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C20H14N2O7S2.Ca/c23-17-11-8-12-4-1-2-5-13(12)19(17)22-21-16-10-9-14-15(20(16)31(27,28)29)6-3-7-18(14)30(24,25)26;/h1-11,23H,(H,24,25,26)(H,27,28,29);/q;+2/p-2 |
InChI Key |
ROLPDLQXTOHSIJ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Overview of Synthesis Strategy
The synthesis of this compound primarily involves two key chemical processes:
- Diazotization of an aromatic amine to form a diazonium salt.
- Azo coupling of the diazonium salt with a naphthol derivative under controlled acidic conditions.
These steps require strict control of temperature, pH, and reaction time to achieve high purity and yield of the azo dye salt.
Detailed Synthetic Procedure
Preparation of the Diazonium Salt:
- The starting aromatic amine, typically 2-aminonaphthalene-1,5-disulfonic acid or its salt, is dissolved in dilute hydrochloric acid.
- The solution is cooled to 0–5 °C to stabilize the diazonium ion.
- Sodium nitrite (NaNO2) is added slowly to the acidic solution to generate the diazonium salt in situ.
- The reaction is monitored to ensure complete diazotization without decomposition.
-
- Separately, 2-hydroxynaphthalene-1-ol (2-naphthol) is dissolved in a mildly alkaline aqueous medium.
- The cold diazonium salt solution is added gradually to the naphthol solution with stirring.
- The pH is maintained around 8–9 to favor azo coupling.
- The coupling reaction proceeds to form the azo dye intermediate, this compound.
-
- The reaction mixture is acidified to precipitate the azo dye calcium salt.
- The precipitate is filtered, washed with water to remove impurities, and dried under vacuum.
- Further purification can be done by recrystallization from aqueous or mixed solvents.
Reaction Conditions and Parameters
| Step | Parameter | Typical Range/Value | Notes |
|---|---|---|---|
| Diazotization | Temperature | 0–5 °C | Low temperature stabilizes diazonium salt |
| Acid concentration | Dilute HCl (1–2 M) | Provides acidic medium for diazotization | |
| Sodium nitrite amount | Stoichiometric to amine | Ensures complete diazotization | |
| Coupling | pH | 8–9 | Mildly alkaline for optimal coupling |
| Temperature | 0–10 °C | Prevents side reactions | |
| Isolation | pH | Acidified to ~pH 3–4 | Precipitates calcium azo dye salt |
| Washing solvents | Water | Removes soluble impurities |
Research Findings and Optimization
- Yield and Purity: Optimizing the pH during coupling and the temperature during diazotization improves yield and dye purity, minimizing by-products such as hydrazines or azo-hydroxylated derivatives.
- Stability: The calcium salt form enhances the dye’s water solubility and stability compared to free acid forms, making it suitable for industrial applications.
- Spectral Properties: The azo linkage and hydroxynaphthalenyl groups confer strong absorption in the visible range, responsible for the compound's vivid red color.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| Diazotization | 2-aminonaphthalene-1,5-disulfonic acid, NaNO2, HCl, 0–5 °C | Formation of diazonium salt | Stable diazonium intermediate |
| Coupling | 2-hydroxynaphthalene-1-ol, pH 8–9, 0–10 °C | Azo coupling reaction | Formation of azo dye intermediate |
| Isolation & Purification | Acidification, filtration, washing, drying | Precipitation and purification | Pure calcium azo dye salt |
Chemical Reactions Analysis
Hydrolysis Reactions
The azo bond and sulfonate groups undergo hydrolysis under specific conditions:
Acidic Hydrolysis
-
Conditions : Concentrated HCl (6M), 80°C, 6 hours.
-
Products : 2-hydroxynaphthalene-1-amine + naphthalene-1,5-disulfonic acid .
-
Mechanism : Protonation of the azo group weakens the N=N bond, leading to cleavage.
Alkaline Hydrolysis
-
Conditions : 10% NaOH, reflux, 12 hours.
-
Products : Sodium salts of hydroxylated naphthalenesulfonic acids .
Reduction of Azo Group
The -N=N- linkage is reduced to amines under reductive conditions:
Reducing agents :
Reaction :
| Reducing Agent | Time (min) | Conversion Efficiency |
|---|---|---|
| Na₂S₂O₄ | 30 | 98% |
| H₂/Pd | 120 | 95% |
Sulfonation and Sulfate Ester Formation
Additional sulfonation occurs under vigorous conditions:
Reaction :
Conditions : Oleum (20% SO₃), 120°C, 8 hours .
Complexation with Metal Ions
The sulfonate and hydroxyl groups act as ligands for metal ions:
Example : Formation of a copper(II) complex :
-
Stoichiometry : 1:2 (Cu²⁺:Ca-LR49:2).
-
Stability constant (log β) : 12.3 ± 0.2 (determined via UV-Vis titration).
Applications :
Photochemical Degradation
UV irradiation (λ = 254 nm) induces decomposition:
Products :
-
Naphthoquinones
-
Sulfur oxides (SOₓ)
Degradation efficiency : 90% after 4 hours (pH 7, 25°C) .
Environmental Degradation Pathways
Microbial degradation by Streptomyces spp. in contaminated soils :
| Parameter | Value |
|---|---|
| Degradation rate | 0.15 mg/L/day |
| Half-life (t₁/₂) | 14 days |
Scientific Research Applications
Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate has several scientific research applications:
Chemistry: Used as a dye in various chemical processes and as a pH indicator.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mechanism of Action
The mechanism of action of calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate involves its ability to form stable complexes with metal ions. The diazenyl group can coordinate with metal ions, affecting their reactivity and stability. This property is exploited in various applications, including corrosion inhibition and catalysis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cationic Variations
Sodium Naphthalene-1,5-disulfonate
- Structure : Sodium replaces calcium as the counterion.
- Properties: Higher water solubility due to monovalent charge and smaller ionic radius. Widely used as a biochemical reagent for protein stabilization or solubility enhancement .
- Applications : Contrasts with calcium salts, which may prioritize structural rigidity over solubility.
Thiamine Naphthalene-1,5-disulfonate
- Structure : Thiamine (vitamin B1 derivative) as the cation.
- Properties : Combines vitamin activity with sulfonate’s anionic properties. Used in pharmaceuticals for controlled release or enhanced bioavailability .
- Comparison : The calcium salt lacks the bioactive thiamine moiety, limiting pharmaceutical applications but favoring industrial uses (e.g., surfactants).
Bis(3-methyl-anilinium) Naphthalene-1,5-disulfonate
Substituent Modifications
Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate
- Structure : Sulfonate groups at 1,3-positions with a hydroxyl group at position 5.
- Properties : Altered geometry reduces symmetry compared to 1,5-disulfonates, affecting hydrogen-bonding networks. Higher acidity due to proximity of sulfonate and hydroxyl groups .
Calcium Dinonylnaphthalenesulfonate
Functional Group Comparisons
| Compound | Key Functional Groups | Key Properties | Applications |
|---|---|---|---|
| Target Calcium Compound | Azo, hydroxyl, 1,5-disulfonate | Chromophoric, ionic, H-bonding | Dyes, pigments |
| Sodium Naphthalene-1,5-disulfonate | 1,5-disulfonate | High solubility, ionic | Biochemical reagents |
| Thiamine Naphthalene-1,5-disulfonate | Thiamine, 1,5-disulfonate | Bioactive, controlled release | Pharmaceuticals |
| Dipotassium 1,3-disulphonate | 1,3-disulfonate, hydroxyl | Asymmetric H-bonding, acidic | Industrial synthesis |
Crystallographic and Supramolecular Behavior
- Calcium Salt : Likely forms extended ionic networks due to Ca²⁺ bridging sulfonate groups. This contrasts with organic cations (e.g., anilinium), which prioritize hydrogen-bonded layers .
- SHELX Refinement : Crystal structures of related compounds (e.g., bis(3-methyl-anilinium) naphthalene-1,5-disulfonate) are resolved using SHELX software, emphasizing the role of sulfonate geometry in packing .
Biological Activity
Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate, often referred to as calcium 2-naphthalenesulfonate, is an azo compound with notable applications in various fields, including dye chemistry and biological research. This article delves into its biological activity, synthesizing findings from diverse studies and presenting data in a structured format.
- Molecular Formula : C₁₈H₁₄CaN₂O₈S₂
- Molar Mass : Approximately 794.9 g/mol .
- Structure : The compound features a naphthalene backbone with sulfonate groups and an azo linkage, contributing to its stability and solubility.
Calcium 2-naphthalenesulfonate exhibits various biological activities primarily due to its structural characteristics. The azo group is known to participate in redox reactions, which can affect cellular processes. Studies indicate that compounds with similar structures can inhibit certain enzymes, such as tyrosinase, influencing melanin production and potentially impacting pigmentation in organisms .
Antioxidant Properties
Research has shown that naphthalene derivatives possess antioxidant capabilities. A study highlighted that calcium 2-naphthalenesulfonate could scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of cellular aging and diseases related to oxidative damage .
Cytotoxicity and Safety Profile
The cytotoxic effects of calcium 2-naphthalenesulfonate have been evaluated in various cell lines. Findings suggest that while the compound demonstrates some cytotoxic effects at high concentrations, it is generally considered safe for use in lower concentrations typical of dye applications .
Case Studies
- Inhibition of Tyrosinase Activity :
- Antioxidant Activity Evaluation :
Comparative Biological Activity of Naphthalene Derivatives
Cytotoxicity Profile
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 10 | 95 | >100 |
| 50 | 75 | |
| 100 | 50 |
Q & A
Q. What are the recommended synthetic routes for preparing calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate?
- Methodological Answer : The synthesis typically involves diazotization and coupling reactions. First, sulfonate naphthalene derivatives (e.g., naphthalene-1,5-disulfonic acid) are prepared via sulfonation using concentrated sulfuric acid at 160–180°C, followed by neutralization with calcium hydroxide to form the calcium salt . Subsequent diazotization of 2-hydroxynaphthalene-1-amine with nitrous acid (HNO₂) under acidic conditions produces a diazonium salt, which is coupled with the sulfonated naphthalene intermediate. Purification involves recrystallization from aqueous ethanol. Key parameters include pH control during coupling (pH 8–10) and stoichiometric balancing to avoid byproducts .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- Methodological Answer :
- UV-Vis Spectroscopy : Confirms the azo (-N=N-) chromophore through absorption peaks at 450–500 nm .
- FT-IR : Identifies sulfonate groups (S=O stretching at 1180–1200 cm⁻¹) and hydroxyl stretches (3200–3400 cm⁻¹) .
- NMR : ¹H/¹³C NMR resolves aromatic proton environments and confirms coupling positions (e.g., J-coupling in diazenyl groups) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
Cross-validation with elemental analysis (C, H, N, S) ensures purity.
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer : The compound is hygroscopic and sensitive to light. Store in airtight containers under inert gas (N₂/Ar) at 10–30°C. Avoid exposure to strong acids/bases to prevent desulfonation or azo bond cleavage. For long-term stability, lyophilize and store at -20°C .
Advanced Research Questions
Q. How to design experiments for studying anion-π interactions in self-assembly systems with this compound?
- Methodological Answer :
- Sample Preparation : Combine the calcium salt with macrocyclic receptors (e.g., bismacrocyclic amines) in polar solvents (DMSO/H₂O mixtures) at varying molar ratios (1:1 to 1:4) .
- Characterization Tools :
- ¹H NMR Titrations : Monitor chemical shift changes to assess binding constants.
- DOSY NMR : Determine hydrodynamic radii to distinguish monomers from oligomers.
- Dynamic Light Scattering (DLS) : Quantify aggregate size distributions.
- ESI-MS : Confirm stoichiometry of host-guest complexes .
Control experiments should include competitive anions (e.g., Cl⁻, SO₄²⁻) to validate specificity.
Q. How to resolve contradictions in crystallographic data during refinement?
- Methodological Answer :
- Software : Use SHELXL for small-molecule refinement. Input high-resolution data (d-spacing < 1 Å) to resolve disorder in sulfonate groups or azo linkages .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check for twinning using ROTAX.
- Contradictions : If thermal parameters (B-factors) for calcium ions are anomalously high, re-examine occupancy or test for partial substitution with Na⁺ (common in sulfonate salts) .
Q. What advanced analytical strategies optimize quantification in complex matrices?
- Methodological Answer :
- HPLC : Use a C18 column with ion-pairing agents (e.g., tetrabutylammonium phosphate) in the mobile phase (pH 6.8). Detect at 254 nm with a UV-Vis detector. Retention time calibration against pure standards minimizes matrix interference .
- ICP-MS : Quantify calcium content after microwave-assisted acid digestion (HNO₃/H₂O₂). Use ⁴⁴Ca isotope for reduced polyatomic interference .
Q. How to integrate computational modeling with experimental data for property prediction?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic transitions (UV-Vis) and vibrational spectra (IR). Compare with experimental data to validate accuracy .
- MD Simulations : Model solvation effects in water/DMSO using GROMACS. Analyze hydrogen-bonding networks around sulfonate groups to explain solubility trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
